molecular formula C13H17O2- B1228479 2-[4-(2-Methylpropyl)phenyl]propanoate

2-[4-(2-Methylpropyl)phenyl]propanoate

Cat. No. B1228479
M. Wt: 205.27 g/mol
InChI Key: HEFNNWSXXWATRW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ibuprofen(1-) is a monocarboxylic acid anion that is the conjugate base of ibuprofen, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of an ibuprofen.

Scientific Research Applications

  • Detoxification of Expired Pharmaceuticals
    Research has explored the use of mechanochemistry in the detoxification of expired pharmaceuticals, specifically studying ibuprofen, which contains 2-[4-(2-methylpropyl)phenyl]propanoate. This study found that prolonged milling leads to the degradation of ibuprofen, suggesting potential applications in managing pharmaceutical waste (Andini et al., 2012).

  • Improving Skin Permeability of Ibuprofen
    A study focused on synthesizing modifications of 2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters. These modifications showed potential for creating more effective drugs with increased skin permeability compared to traditional ibuprofen (Ossowicz-Rupniewska et al., 2022).

  • Synthesis of Anti-Inflammatory Compounds
    A study discovered new phenolic compounds from the leaves of Eucommia ulmoides Oliv., which included derivatives of 2-[4-(2-methylpropyl)phenyl]propanoate. These compounds showed modest inhibitory activities in an anti-inflammatory test, providing insights for future research on anti-inflammatory effects (Ren et al., 2021).

  • Enantioselective Syntheses for Medicinal Chemistry
    The enantioselective synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid has been achieved, offering control over stereochemistry in pharmaceutical compounds. This is crucial for the development of more efficient and targeted drugs (Hamon et al., 1995).

  • Exploring Water Solubility in Pharmaceuticals
    A study investigating the solubility of various drugs in water, including ibuprofen with 2-[4-(2-methylpropyl)phenyl]propanoate, provided insights into the challenges of poor water solubility in pharmaceuticals and potential strategies for improving drug solubility and bioavailability (Hassanein et al., 2011).

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibuprofen(1-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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